9-蒽硼酸

概述

描述

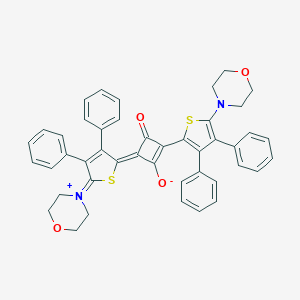

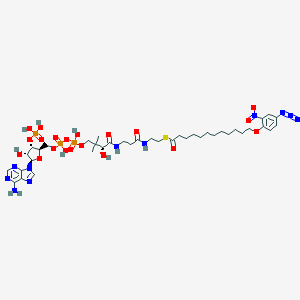

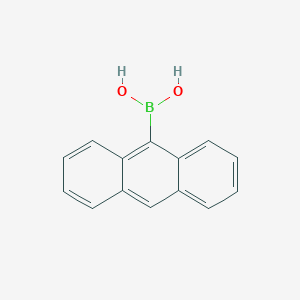

9-Anthraceneboronic acid is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which has been identified as a luminescent material with significant development prospects and practical value. It is particularly important as an intermediate for the synthesis of other derivatives .

Synthesis Analysis

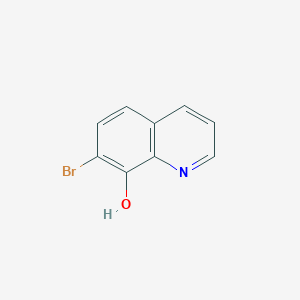

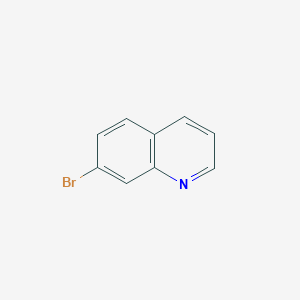

The synthesis of 9-anthraceneboronic acid involves the bromination of anthracene to produce 9-bromoanthracene, followed by a reaction with butyl lithium. The reaction conditions, such as temperature, are critical for the yield, which can reach up to 79.8% at temperatures below -70°C. This synthesis route is noted for its reasonableness, short reaction time, and high yield .

Molecular Structure Analysis

The molecular structure of anthracene derivatives, including 9-anthraceneboronic acid, is characterized by the anthracene core, which is almost planar. In the case of anthracene-9-carboxylic acid, the carboxyl group plane makes a dihedral angle of 54.87 degrees with the anthracene core plane, which may be similar in boronic acid derivatives .

Chemical Reactions Analysis

9-Anthraceneboronic acid can participate in various chemical reactions due to its boronic acid group. For instance, it can be used in the conjugate addition of arylboronic acids to electron-deficient alkenes, catalyzed by a 9-(diphenylphosphino)anthracene-based phosphapalladacycle, leading to β-arylated alkanes with good yields . Additionally, the photodimerization of crystalline 9-anthracenecarboxylic acid, which is structurally related to 9-anthraceneboronic acid, has been studied, indicating potential photochemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-anthraceneboronic acid derivatives are influenced by substitutions on the anthracene core. For example, fluorinated derivatives of 9-anthracene carboxylic acid exhibit varying photomechanical properties, which are related to the photodimerization and mechanical response of the material . The photophysical properties of these derivatives are also important for applications in photomechanical materials, as demonstrated by the study of crystal structures and photophysical properties of 9-anthracene carboxylic acid derivatives . Furthermore, the interaction of europium complexes with anthracene-9-carboxylic acid with various solvents and molecules like N-acetyl amino acids and nucleotides has been investigated, showing enhanced fluorescence properties under certain conditions .

科学研究应用

刺激响应性弹性体

9-蒽硼酸: 用于创建刺激响应性弹性体。 这些材料可以响应光、热和醇等外部刺激 . 硼酸酯的动态性质和蒽的可逆二聚化使得这些弹性体在需要环境响应性的应用中特别有趣。

动态共价化学

该化合物在动态共价化学中起着关键作用,它被用于在暴露于热和紫外线辐射后形成交联网络 . 这种特性对于开发可以响应环境变化而修复、适应或重新配置的材料至关重要。

智能材料设计

蒽硼酸衍生物在智能材料的设计中起着不可或缺的作用。 这些材料可以响应特定的触发器而改变其特性,使其适用于传感器、致动器和其他需要高度环境敏感性的设备 .

聚合物合成

在聚合物合成中,9-蒽硼酸用于将硼酸酯官能团引入聚合物。 这种修饰赋予聚合物独特的特性,例如形成可逆键和适应不同条件的能力 .

催化

9-蒽硼酸的硼酸部分可以在各种化学反应中充当催化剂。 它与底物形成可逆共价键的能力在需要精确控制的催化过程中非常有价值 .

组织工程

该化合物能够形成动态和可逆键使其成为开发组织工程支架的候选者。 这些支架可以设计成响应生物刺激,帮助组织生长和再生 .

生物传感器

由于其响应性,9-蒽硼酸被用于生物传感器的开发。 这些传感器可以检测和测量生物分析物,为医疗诊断和环境监测提供关键信息 .

药物递送系统

9-蒽硼酸的可逆键合能力被用于创建药物递送系统。 这些系统可以响应特定的生理条件释放治疗剂,提高治疗的有效性和靶向性 .

作用机制

安全和危害

9-Anthraceneboronic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

未来方向

Anthracene-based compounds like 9-Anthraceneboronic acid have potential applications in many areas due to their unique properties. For instance, they can be used in the construction of coordination complexes . They also show promise in the development of luminescent materials . Furthermore, they can be integrated into covalent adaptable networks to create stimuli-responsive elastomers .

属性

IUPAC Name |

anthracen-9-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHDLIWHHXBLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573500 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100622-34-2 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthraceneboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 9-Anthraceneboronic acid suitable for sensor applications?

A: 9-Anthraceneboronic acid exhibits a unique property: it can specifically recognize and react with hydrogen peroxide (H2O2). [] This interaction triggers a structural transformation, converting the boronic acid ester into electroactive phenols. These phenols can be readily detected electrochemically, allowing for the sensitive detection of H2O2. [] This specific recognition mechanism makes 9-Anthraceneboronic acid a promising component in electrochemical sensors for H2O2.

Q2: How is 9-Anthraceneboronic acid utilized in the development of stimuli-responsive materials?

A: 9-Anthraceneboronic acid plays a crucial role in creating stimuli-responsive elastomers due to its dynamic covalent bonding capabilities. [] When combined with dihydroxyl-functionalized poly(styrene-butadiene-styrene) (SBS) and subjected to heat or ultraviolet (UV) radiation, it forms a crosslinked network. [] This network is reversible: the boronic ester linkages break and reform in response to specific stimuli like heat, UV light, or alcohols. [] This dynamic behavior allows for the development of elastomers with tunable mechanical properties, responding to external triggers.

Q3: What is the significance of the synthetic route used to produce 9-Anthraceneboronic acid?

A: The synthesis of 9-Anthraceneboronic acid typically involves a two-step process. First, anthracene is brominated to produce 9-bromoanthracene. [] Then, 9-bromoanthracene reacts with butyl lithium at low temperatures (below -70°C) to yield 9-Anthraceneboronic acid. [] This method is advantageous because it achieves a high yield (up to 79.8%) within a short reaction time, making it efficient for producing this valuable compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。